molecular formula C14H11F3N2O2S B2491086 N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941894-81-1

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2491086
CAS No.: 941894-81-1
M. Wt: 328.31
InChI Key: YMAKXZHDPYTGOR-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl group, making it an interesting subject for various scientific studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethyl)phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.

    Trifluoromethyl-substituted compounds: Compounds such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzamide.

Uniqueness

N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of the thiophene ring and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAKXZHDPYTGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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